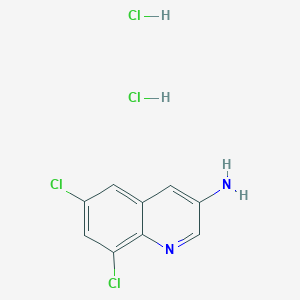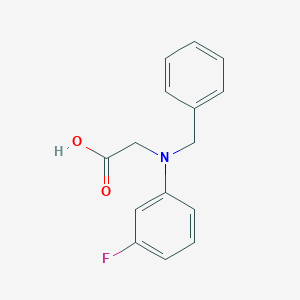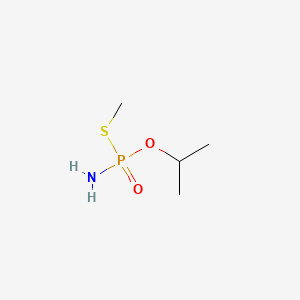
(3S,6S)-3-Ethyl-6-(1-methylethyl)piperazine-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,6S)-3-Ethyl-6-(1-methylethyl)piperazine-2,5-dione typically involves the cyclization of dipeptides. One common method is the cyclization of L-serine derivatives under specific conditions. For instance, the cyclization can be achieved by heating the dipeptide in the presence of a suitable catalyst or under acidic conditions.
Industrial Production Methods
Industrial production of cyclic dipeptides like this compound often involves optimized synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and controlled reaction environments to facilitate efficient cyclization.
化学反应分析
Types of Reactions
(3S,6S)-3-Ethyl-6-(1-methylethyl)piperazine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketopiperazine oxides, while reduction may produce reduced diketopiperazines.
科学研究应用
(3S,6S)-3-Ethyl-6-(1-methylethyl)piperazine-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: The compound is used in the development of new materials and as a precursor in various industrial processes.
作用机制
The mechanism of action of (3S,6S)-3-Ethyl-6-(1-methylethyl)piperazine-2,5-dione involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed biological effects. For instance, the compound may inhibit certain enzymes or receptors, thereby affecting cellular processes .
相似化合物的比较
Similar Compounds
(3R,6S)-3-Methoxy-6-(1-methylethyl)piperazine-2,5-dione: This compound has a methoxy group instead of an ethyl group.
3,6-Dimethyl-2,5-piperazinedione: This compound has two methyl groups instead of an ethyl and an isopropyl group
Uniqueness
(3S,6S)-3-Ethyl-6-(1-methylethyl)piperazine-2,5-dione is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl and isopropyl groups may confer distinct properties compared to other similar compounds.
属性
分子式 |
C9H16N2O2 |
|---|---|
分子量 |
184.24 g/mol |
IUPAC 名称 |
(3S,6S)-3-ethyl-6-propan-2-ylpiperazine-2,5-dione |
InChI |
InChI=1S/C9H16N2O2/c1-4-6-8(12)11-7(5(2)3)9(13)10-6/h5-7H,4H2,1-3H3,(H,10,13)(H,11,12)/t6-,7-/m0/s1 |
InChI 键 |
YVWHUNPOVITHMN-BQBZGAKWSA-N |
手性 SMILES |
CC[C@H]1C(=O)N[C@H](C(=O)N1)C(C)C |
规范 SMILES |
CCC1C(=O)NC(C(=O)N1)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


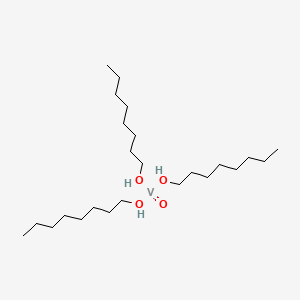
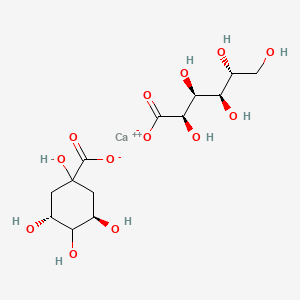
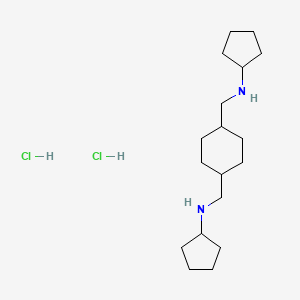
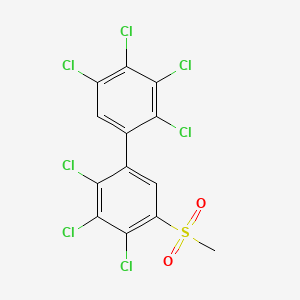

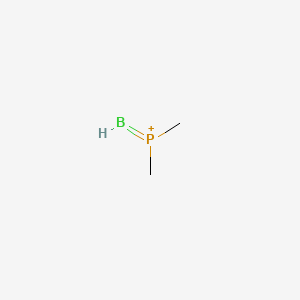

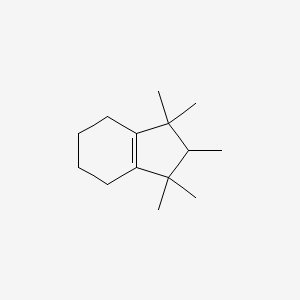
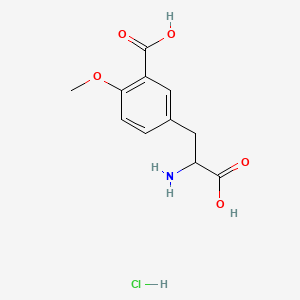
![N-[2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene]-5-bromopyridine-2-amine](/img/structure/B13747536.png)
